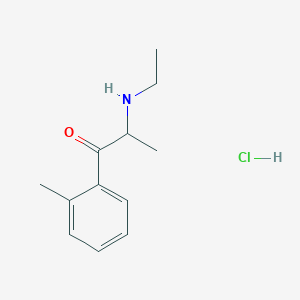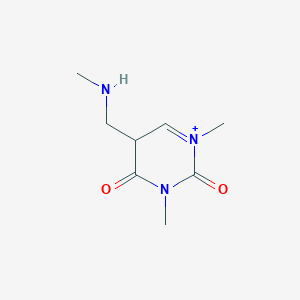
N2-(Phenylacetyl)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules.
Preparation Methods
The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N2-Phenylacetyl guanosine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-Phenylacetyl guanosine may result in the formation of oxidized derivatives, while substitution reactions may yield various substituted guanosine derivatives .
Scientific Research Applications
N2-Phenylacetyl guanosine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of nucleoside analogs and their interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism by which N2-Phenylacetyl guanosine exerts its effects involves its interaction with molecular targets and pathways. The phenylacetyl modification can alter the binding affinity and specificity of guanosine for its targets, potentially affecting processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .
Comparison with Similar Compounds
N2-Phenylacetyl guanosine can be compared with other similar compounds, such as:
N2-Acetyl guanosine: This compound has an acetyl group instead of a phenylacetyl group. It also disrupts key interactions in biological systems but has different chemical properties.
N2-Benzoyl guanosine: This compound has a benzoyl group attached to the nitrogen atom (N2) of the guanine base. It has similar applications but different reactivity and binding properties.
The uniqueness of N2-Phenylacetyl guanosine lies in its specific phenylacetyl modification, which can provide distinct advantages in certain applications .
Properties
Molecular Formula |
C18H19N5O6 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,12-14,17,24,26-27H,6-7H2,(H,20,22,25,28)/t10-,12?,13-,14-,17-/m1/s1 |
InChI Key |
HQYKXJWMEMOETD-LFHDWJCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


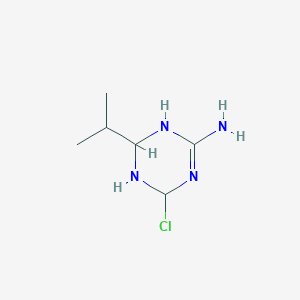
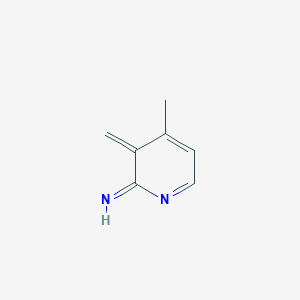
![Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)

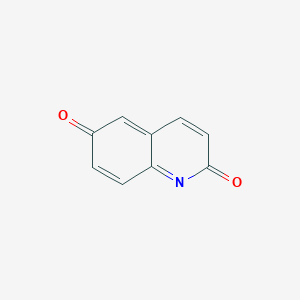

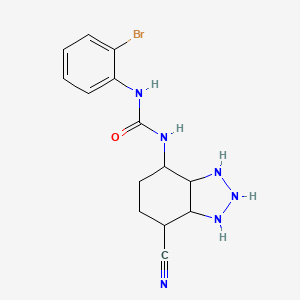
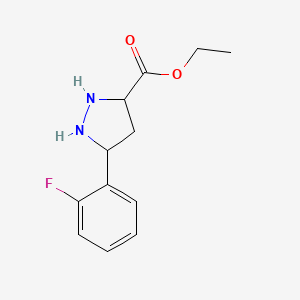
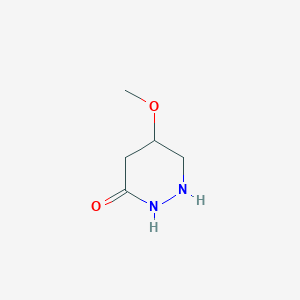
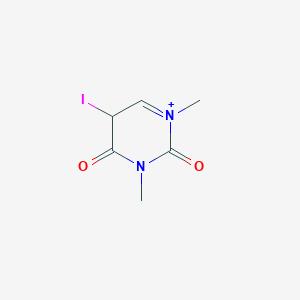
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
